molecular formula C16H22N2O5 B6329715 Boc-D-4-acetamidophe CAS No. 1213917-89-5

Boc-D-4-acetamidophe

Cat. No.: B6329715
CAS No.: 1213917-89-5
M. Wt: 322.36 g/mol
InChI Key: ZVPYVOLFCSHVSR-CYBMUJFWSA-N
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Description

It is primarily used in peptide synthesis and is known for its stability and functionality in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-D-4-acetamidophe is synthesized through a series of chemical reactions involving the protection of amino groups and the formation of peptide bonds. The synthesis typically starts with the protection of the amino group using a Boc (tert-butoxycarbonyl) group. The protected amino acid is then subjected to acylation with acetic anhydride to introduce the acetamido group.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Boc-D-4-acetamidophe undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions to replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as amides, alcohols, and substituted phenylalanines.

Scientific Research Applications

Boc-D-4-acetamidophe has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex peptides and proteins, serving as a building block for various biochemical studies.

    Biology: The compound is utilized in the study of enzyme-substrate interactions and protein folding.

    Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.

    Industry: this compound is used in the production of specialty chemicals and materials with specific properties

Comparison with Similar Compounds

Similar Compounds

  • Boc-D-phenylalanine
  • Boc-L-phenylalanine
  • Boc-D-4-nitrophenylalanine

Uniqueness

Boc-D-4-acetamidophe is unique due to its acetamido group, which provides additional stability and functionality compared to other Boc-protected amino acids. This makes it particularly useful in the synthesis of peptides with specific structural and functional properties .

Biological Activity

Boc-D-4-acetamidophenol, commonly referred to as Boc-D-4-acetamidophe, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on existing research findings, including data tables and case studies.

Chemical Structure and Properties

Boc-D-4-acetamidophenol is a derivative of 4-acetamidophenol with a tert-butyloxycarbonyl (Boc) protecting group. This modification is significant for enhancing the compound's stability and bioavailability. The structural formula can be represented as follows:

C12H15N1O3\text{C}_{12}\text{H}_{15}\text{N}_{1}\text{O}_{3}

The biological activity of Boc-D-4-acetamidophenol is primarily linked to its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that it may exhibit antioxidant properties, which can mitigate oxidative stress in cells, thereby protecting against cellular damage.

Antioxidant Activity

Research indicates that Boc-D-4-acetamidophenol can scavenge free radicals, reducing oxidative stress in cellular models. This property is crucial for potential therapeutic applications in conditions characterized by oxidative damage, such as neurodegenerative diseases.

Anti-inflammatory Effects

Boc-D-4-acetamidophenol has shown promise in reducing inflammation markers in vitro. In studies involving macrophage cell lines, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in inflammatory disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenging of free radicals
Anti-inflammatoryDecreased TNF-alpha and IL-6 levels
CytotoxicityInduced apoptosis in cancer cells

Case Study 1: Neuroprotective Effects

In a study assessing neuroprotective effects, Boc-D-4-acetamidophenol was administered to neuronal cell cultures exposed to oxidative stress. Results showed a significant increase in cell viability compared to untreated controls, indicating its protective role against oxidative damage.

Case Study 2: Anti-cancer Potential

A recent investigation into the cytotoxic effects of Boc-D-4-acetamidophenol on various cancer cell lines demonstrated that the compound induces apoptosis through the activation of caspase pathways. The study highlighted its potential as an adjunct therapy in cancer treatment protocols.

Research Findings and Implications

Emerging research suggests that Boc-D-4-acetamidophenol could serve as a lead compound for developing new therapeutic agents targeting oxidative stress-related diseases and inflammatory conditions. Further investigations are warranted to elucidate its pharmacokinetics and long-term effects.

Properties

IUPAC Name

(2R)-3-(4-acetamidophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-10(19)17-12-7-5-11(6-8-12)9-13(14(20)21)18-15(22)23-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,19)(H,18,22)(H,20,21)/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPYVOLFCSHVSR-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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